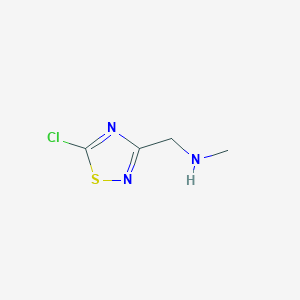
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5-position of the thiadiazole ring and a methylmethanamine group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids.
N-Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro group and the thiadiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2-(5-Chloro-1,2,4-thiadiazol-3-yl)-pyridine: This compound also contains a chloro-thiadiazole moiety but differs in the attached pyridine group.
3-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine: Similar to the above, but with a different position of the pyridine attachment.
4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine: This compound features a morpholine ring instead of the methylmethanamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylmethanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H6ClN3S |
|---|---|
Peso molecular |
163.63 g/mol |
Nombre IUPAC |
1-(5-chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C4H6ClN3S/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3 |
Clave InChI |
WJDZRFXRXNYLJY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NSC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


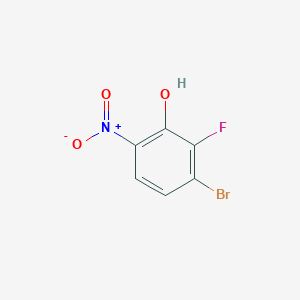

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)
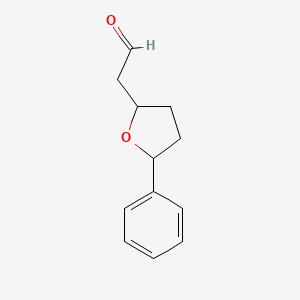
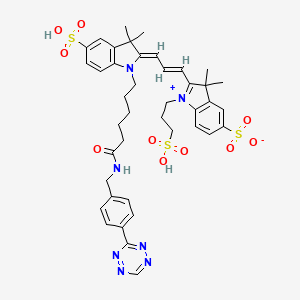
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)

![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)

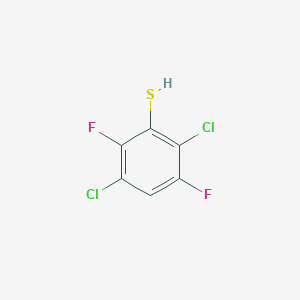
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

